molecular formula C22H22FN3O3 B2905128 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide CAS No. 894003-11-3

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide

Cat. No.: B2905128
CAS No.: 894003-11-3
M. Wt: 395.434
InChI Key: HUTWQKJVIXHZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a research product with the molecular formula C22H22FN3O3 and a molecular weight of 395.434. It contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .


Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is also known as benzopyrrole. This nucleus contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .

Scientific Research Applications

1. Antipsychotic Potential

The compound 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, a relative of the specified chemical, exhibited an antipsychotic-like profile in behavioral animal tests. Interestingly, it did not interact with dopamine receptors, unlike most clinically available antipsychotic agents. This finding suggests its potential utility in novel antipsychotic treatments (Wise et al., 1987).

2. Antitumor Activity

A derivative of the compound, known as Sunitinib (DFDC), demonstrated antitumor activity. Its chemical characteristics were investigated using electronic structure approaches, emphasizing its potential in cancer therapy (Al-Otaibi et al., 2022).

3. Anti-Inflammatory Properties

Another derivative, part of a series of hybrid molecules containing the specified chemical structure, was synthesized and evaluated for anti-inflammatory, analgesic, and ulcerogenic properties. One particular compound in this series was found to be highly potent and displayed reduced gastrointestinal ulcerogenicity (Bhandari et al., 2010).

4. Antimicrobial Agents

Compounds closely related to the specified chemical were synthesized and characterized for their antimicrobial activity. These compounds displayed significant antimicrobial effects against a variety of bacteria and fungal strains, suggesting their potential as new antimicrobial agents (Almutairi et al., 2018).

5. Tyrosine Kinase Inhibition

The compound 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, another derivative, was identified as a potent inhibitor of VEGF-R2 and PDGF-Rbeta tyrosine kinase. It demonstrated promising bioavailability and solubility, making it a candidate for cancer treatment clinical trials (Sun et al., 2003).

Safety and Hazards

The specific safety and hazards associated with this compound are not detailed in the retrieved information. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential for newer therapeutic possibilities . Therefore, this compound could be of interest for future research in various biological applications.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-3-25(4-2)20(27)14-26-13-18(17-10-5-6-11-19(17)26)21(28)22(29)24-16-9-7-8-15(23)12-16/h5-13H,3-4,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTWQKJVIXHZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.